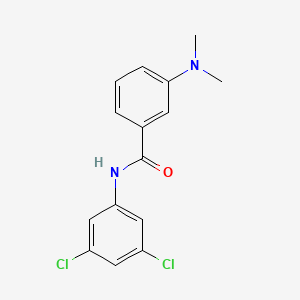
3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CDDA and is a derivative of acrylamide. CDDA has been extensively studied for its potential use in drug development, particularly in the treatment of cancer.
Aplicaciones Científicas De Investigación
Polymer Science and Detection Techniques
- Polymerization Processes : Controlled polymerization of acrylamides, including those with specific substituents like chlorophenyl and dimethylphenyl groups, has been achieved through techniques such as Atom Transfer Radical Polymerization (ATRP). These processes enable the production of polymers with precise molecular weights and low polydispersity, which are crucial for various applications ranging from soil conditioning to the cosmetic industry (Teodorescu & Matyjaszewski, 2000).
- Film Detection Method for Tritium-Labelled Compounds : A novel detection method for 3H in polyacrylamide gels has been developed, showcasing the application of acrylamide derivatives in biochemistry for the analysis of proteins and nucleic acids. This method uses scintillation autography, enhancing the sensitivity and efficiency of detecting radioactive materials in research settings (Bonner & Laskey, 1974).
Biochemistry and Analytical Applications
- Probing Protein Conformation : Acrylamide has been used as an efficient quencher of tryptophanyl fluorescence in proteins, serving as a tool to sense the degree of exposure of tryptophan residues. This application is significant for understanding protein structure and dynamics, indicating potential uses of related acrylamide derivatives in probing molecular interactions and conformational changes (Eftink & Ghiron, 1976).
- Synthesis and Molecular Docking : The synthesis and analysis of acrylamide derivatives, including those with chlorophenyl groups, have been explored for their molecular docking and DFT (Density Functional Theory) studies. These compounds offer insights into non-covalent interactions and are instrumental in designing molecules with desired properties for specific biochemical applications (Shukla, Chaudhary, & Pandey, 2020).
Environmental and Safety Research
- Toxicological Studies : Acrylamide's effects on cells and its presence in food products have been extensively studied, highlighting the need for understanding its formation, distribution, and impact on health. This research underscores the importance of assessing the safety and environmental impact of acrylamide and its derivatives (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-6-5-9-16(13(12)2)19-17(20)11-10-14-7-3-4-8-15(14)18/h3-11H,1-2H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHQOQFKACSMR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

